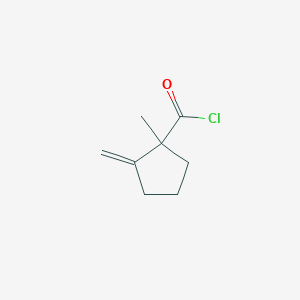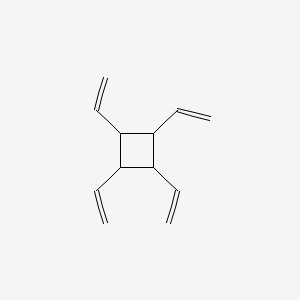
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane: is an organic compound with the molecular formula C₁₂H₁₆ It is a cyclobutane derivative with four vinyl groups attached to the ring in a specific geometric configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photodimerization of vinyl-substituted cyclobutanes. This process involves the use of ultraviolet light to induce the formation of the cyclobutane ring from vinyl precursors.
Industrial Production Methods: Industrial production of this compound may involve scalable photodimerization processes. These methods are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, light intensity, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: cis,trans,cis-1,2,3,4-Tetravinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the vinyl groups into alkyl groups.
Substitution: The vinyl groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using halogens or halogenating agents.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alkyl-substituted cyclobutanes.
Substitution: Halogenated cyclobutanes and other substituted derivatives.
Aplicaciones Científicas De Investigación
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane involves its interaction with various molecular targets. The vinyl groups can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The compound’s unique geometric configuration allows for specific interactions with enzymes and other biological molecules, potentially influencing their activity and function.
Comparación Con Compuestos Similares
- cis,trans,trans-1,2,3,4-Tetravinylcyclobutane
- trans,trans,cis-1,2,3,4-Tetravinylcyclobutane
- cis,cis,cis-1,2,3,4-Tetravinylcyclobutane
Comparison: cis,trans,cis-1,2,3,4-Tetravinylcyclobutane is unique due to its specific geometric configuration, which influences its chemical reactivity and interactions. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
82865-42-7 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,2,3,4-tetrakis(ethenyl)cyclobutane |
InChI |
InChI=1S/C12H16/c1-5-9-10(6-2)12(8-4)11(9)7-3/h5-12H,1-4H2 |
Clave InChI |
XXHDHKZTASMVSX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C(C(C1C=C)C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
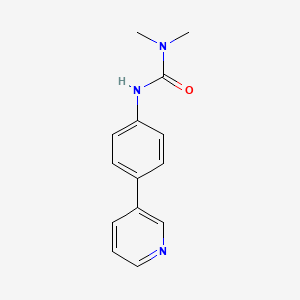
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)



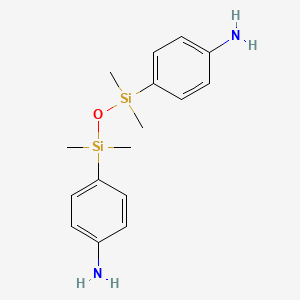

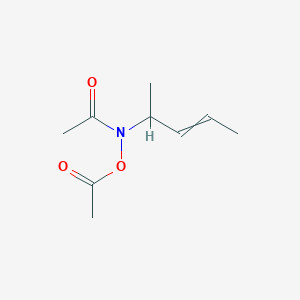
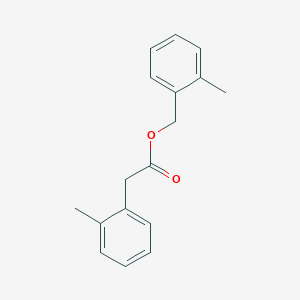
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
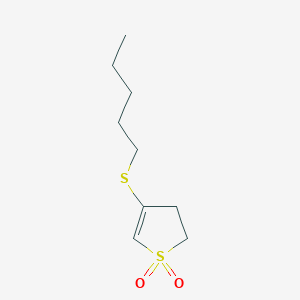
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
